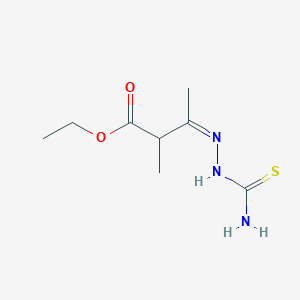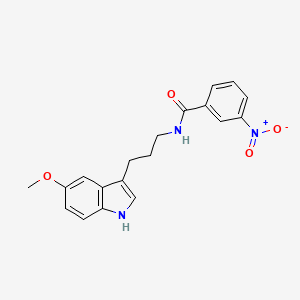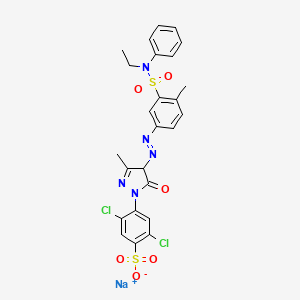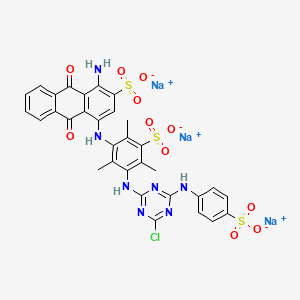![molecular formula C12H8N2O B14467452 9-nitroso-1H-indeno[2,1-b]pyridine CAS No. 65939-02-8](/img/structure/B14467452.png)
9-nitroso-1H-indeno[2,1-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-nitroso-1H-indeno[2,1-b]pyridine is a heterocyclic compound that belongs to the class of indeno-pyridine derivatives This compound is characterized by the presence of a nitroso group (-NO) attached to the indeno-pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-nitroso-1H-indeno[2,1-b]pyridine typically involves multi-component reactions. One common method involves the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile as a promoter or reactant. The reaction is carried out under reflux conditions in ethanol with p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-nitroso-1H-indeno[2,1-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Catalytic reduction can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include nitro, amino, and substituted indeno-pyridine derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
9-nitroso-1H-indeno[2,1-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and catalysts for chemical reactions
Mecanismo De Acción
The mechanism of action of 9-nitroso-1H-indeno[2,1-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the modulation of biological pathways. The compound’s structure allows it to interact with various biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1H-indeno[2,1-b]pyridine: Lacks the nitroso group, leading to different chemical and biological properties.
9-nitro-1H-indeno[2,1-b]pyridine: Contains a nitro group instead of a nitroso group, resulting in different reactivity and applications.
1H-imidazo[1,2-a]indeno[2,1-e]pyridine:
Uniqueness
The presence of the nitroso group in 9-nitroso-1H-indeno[2,1-b]pyridine imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
65939-02-8 |
|---|---|
Fórmula molecular |
C12H8N2O |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
9-nitroso-1H-indeno[2,1-b]pyridine |
InChI |
InChI=1S/C12H8N2O/c15-14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7,13H |
Clave InChI |
OCIOOYWGIQUZKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CNC3=C2N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)

![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)




![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)



![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
